molecular formula C12H7Cl2N3 B1641859 5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B1641859
M. Wt: 264.11 g/mol
InChI Key: OJEWOCLEYFXORC-UHFFFAOYSA-N
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Patent
US08314098B2

Procedure details

There was dissolved, in tetrahydrofuran (4 mL), 3-amino-4-phenyl-pyrazole (208 mg, 1.31 mM), then malonyl chloride (153 μL, 1.57 mM) was added to the solution with ice-cooling and the mixture was stirred at room temperature for 30 minutes. To the reaction solution, there was added malonyl chloride (15 μL, 0.16 mM) and the mixture was further stirred at room temperature for 30 minutes. This reaction liquid was diluted with a 1M aqueous sodium hydroxide solution, washed with ethyl acetate, the aqueous phase was acidified (pH 2) by the addition of hydrochloric acid and then it was extracted with ethyl acetate. The extracts thus obtained were combined, dried over anhydrous sodium sulfate, the solvent was then distilled off and the resulting solid was washed with diethyl ether. Phosphoryl chloride (4 mL) was added to the resulting solid with ice-cooling, and then the resulting suspension was stirred for 6 hours while refluxing the same with heating. The phosphoryl chloride was distilled off from the reaction liquid, ethanol was added to the resulting residue with ice-cooling and the mixture was stirred for 15 minutes. After the reaction liquid was concentrated, the concentrate was diluted with water and then extracted with methylene chloride. The extracts were combined, dried over anhydrous sodium sulfate, the solvent was distilled off and the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10) to thus give the title compound (47.7 mg, overall yield of these two steps: 14%).
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
153 μL
Type
reactant
Reaction Step One
Quantity
15 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][NH:4][N:3]=1.[C:13]([Cl:19])(=O)[CH2:14][C:15]([Cl:17])=O>O1CCCC1.[OH-].[Na+]>[Cl:17][C:15]1[CH:14]=[C:13]([Cl:19])[N:3]2[N:4]=[CH:5][C:6]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[C:2]2[N:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
208 mg
Type
reactant
Smiles
NC1=NNC=C1C1=CC=CC=C1
Name
Quantity
153 μL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
15 μL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
This reaction liquid
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
by the addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether
ADDITION
Type
ADDITION
Details
Phosphoryl chloride (4 mL) was added to the resulting solid with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing the same
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
The phosphoryl chloride was distilled off from the reaction liquid, ethanol
ADDITION
Type
ADDITION
Details
was added to the resulting residue with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After the reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
the concentrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=2N(C(=C1)Cl)N=CC2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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